molecular formula C13H19N B114571 2-Propen-1-amine, N-(2-methylpropyl)-3-phenyl-, (2E)- CAS No. 144608-94-6

2-Propen-1-amine, N-(2-methylpropyl)-3-phenyl-, (2E)-

Cat. No. B114571
M. Wt: 189.3 g/mol
InChI Key: PMBUEBBTUPUBQW-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “2-Propen-1-amine, N-(2-methylpropyl)-3-phenyl-, (2E)-” are not well-documented in the available literature .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Illicit Amphetamine Synthesis : The acylative decarboxylation reaction, used in the clandestine synthesis of phenyl-2-propanone, produces characteristic neutral compounds including cis and trans 1,3-diphenyl-2-methylpropene, which are difficult to separate from the main product due to their similar chemical properties (Forbes & Kirkbride, 1992).

  • Generation and Rearrangements of Ylides : A study on the reaction of N,N-dimethyl-2-propen-1-amine with α-diazo ketones, catalyzed by a ruthenium complex, showed the formation of α-amino ketones through rearrangements of transient nitrogen ylides, indicating potential applications in organic synthesis (Zotto et al., 2000).

Polymer and Material Science

  • Modification of Hydrogels : Radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified with various amine compounds, including 2-amino-3-(4-hydroxyphenyl) propanoic acid and propane-1,2-diamine, showed increased swelling and thermal stability, suggesting applications in medical devices and drug delivery systems (Aly & El-Mohdy, 2015).

Organic Light-Emitting Diodes (OLEDs)

  • Optical Properties in OLEDs : The synthesis and characterization of triarylamines, including N,N-bis(7-tert-butylpyren-1-yl)-N-pyrenyl-1-amine, revealed their potential use as non-doped emitters in OLEDs, showing green fluorescence emissions and high thermal stability (Zhang et al., 2016).

Corrosion Inhibition

  • Corrosion Inhibition in Metals : Amine derivative compounds, such as 2-[(phenylamino)methyl]phenol, were found to be effective corrosion inhibitors for mild steel in HCl medium, potentially useful in industrial applications (Boughoues et al., 2020).

Fluorescence Enhancement

  • Fluorescence Enhancement : The introduction of N-phenyl substituents to 4-aminostilbenes, like trans-4-(N-phenylamino)stilbene, results in a more planar ground-state geometry and high fluorescence quantum yields, indicating potential applications in fluorescence-based sensors or imaging (Yang, Chiou, & Liau, 2002).

properties

IUPAC Name

2-methyl-N-(3-phenylprop-2-enyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-12(2)11-14-10-6-9-13-7-4-3-5-8-13/h3-9,12,14H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBUEBBTUPUBQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405887
Record name 2-Propen-1-amine, N-(2-methylpropyl)-3-phenyl-, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propen-1-amine, N-(2-methylpropyl)-3-phenyl-, (2E)-

CAS RN

144608-94-6
Record name 2-Propen-1-amine, N-(2-methylpropyl)-3-phenyl-, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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